molecular formula C29H22ClFN6O2S3 B3020506 N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362507-67-3

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B3020506
CAS No.: 362507-67-3
M. Wt: 637.16
InChI Key: DWGZEQSIZVNNBZ-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring:

  • A thiophene-2-carboxamide core, which is a common pharmacophore in medicinal chemistry due to its bioisosteric properties and metabolic stability .
  • A 4H-1,2,4-triazole ring substituted with a 3-chlorophenyl group and a methylthioacetamide-linked pyrazole moiety. The triazole scaffold is known for its diverse biological activities, including antimicrobial and kinase inhibitory effects .
  • A 4,5-dihydro-1H-pyrazole unit bearing 4-fluorophenyl and thiophen-2-yl substituents. Pyrazole derivatives are frequently employed in drug design for their conformational rigidity and hydrogen-bonding capabilities .
  • Sulfanyl and oxoethyl bridges, which enhance solubility and influence intermolecular interactions .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClFN6O2S3/c30-19-4-1-5-21(14-19)36-26(16-32-28(39)25-7-3-13-41-25)33-34-29(36)42-17-27(38)37-23(18-8-10-20(31)11-9-18)15-22(35-37)24-6-2-12-40-24/h1-14,23H,15-17H2,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZEQSIZVNNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClFN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of various precursors including thiophene derivatives and triazole moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the molecular structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. Specifically, compounds similar to this compound were shown to induce apoptosis through caspase activation pathways and mitochondrial membrane depolarization .

CompoundCell LineIC50 (µM)Mechanism
8K5622.5Apoptosis via caspase activation
2bHep3B5.46Tubulin interaction leading to cell aggregation
2eHep3B12.58Similar to colchicine in binding

Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of bacterial and fungal strains. The results indicate significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
E. coli180.5 µg/mL
S. aureus200.3 µg/mL
Candida albicans150.7 µg/mL

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound exhibited notable radical scavenging activity in DPPH assays, indicating its potential to mitigate oxidative stress.

Assay TypeScavenging Activity (%)
DPPH62
Hydroxyl Radical55

Computational Studies

Computational methods such as molecular docking have been employed to elucidate the binding interactions between the compound and various biological targets. These studies reveal that the compound forms stable interactions with key residues in target proteins, supporting its observed biological activities .

Case Studies

  • Cytotoxicity Study : A study involving K562 chronic myelogenous leukemia cells demonstrated that treatment with submicromolar concentrations of a related compound induced significant apoptotic cell death within hours.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of thiophene derivatives against clinical isolates of bacteria, confirming their effectiveness compared to standard antibiotics.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide exhibit significant biological activities. Key areas of application include:

1. Antimicrobial Activity

  • Compounds containing the triazole moiety have demonstrated antifungal properties. For instance, derivatives of similar structures have shown efficacy against various fungal pathogens.

2. Anticancer Potential

  • The incorporation of fluorinated aromatic systems is linked to anticancer activity. Research has highlighted that compounds with similar frameworks can inhibit cancer cell proliferation through various mechanisms .

3. Enzymatic Inhibition

  • The structural features of this compound suggest potential as an enzyme inhibitor. Studies on related pyrazolo[1,5-a]pyrimidines indicate their capacity to inhibit specific enzymes involved in disease pathways .

Table 1: Summary of Biological Activities

Compound Key Features Biological Activity
3-(4-chlorophenyl)pyrazole derivativesContains chlorophenyl and pyrazole ringsAntimicrobial
Triazole-based antifungalsIncorporates triazole moietyAntifungal
Fluorinated phenolic compoundsContains fluorinated aromatic systemsAnticancer

Research Insights

  • A study published in MDPI reported that derivatives of triazole compounds exhibited significant antimicrobial activity against a range of pathogens, suggesting that N-{[4-(3-chlorophenyl)-5...} could be explored for similar applications .
  • Another investigation focused on the synthesis and characterization of pyrazolo derivatives indicated their potential as anticancer agents due to their ability to interact with cellular targets effectively .
  • High-throughput screening methods have been developed to evaluate the anthelmintic activity of compounds like N-{[4-(3-chlorophenyl)-5...}, further establishing its relevance in drug discovery for parasitic infections .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Bioactivity Reference
Target Compound Thiophene-2-carboxamide + Triazole + Pyrazole 3-Chlorophenyl, 4-Fluorophenyl, Thiophen-2-yl Not reported N/A
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Thiophene-2-carboxamide + Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl, Nitro Narrow-spectrum antibacterial (mechanism unspecified)
N'-Substituted 2-((5-(Thiophen-2-ylMethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazides Triazole + Thiophene Thiophen-2-ylmethyl, Acetohydrazide Antifungal, anticancer (preliminary in vitro data)
5-Methyl-3-(5-MethylThiophen-2-yl)Isoxazole-4-Carboxylic Acid Isoxazole + Thiophene Methyl groups No bioactivity reported; used as synthetic intermediate

Key Observations :

  • The target compound’s triazole-thiophene carboxamide core is shared with antimicrobial analogues, but its pyrazole and fluorophenyl groups distinguish it from simpler derivatives .
  • Electron-withdrawing groups (e.g., nitro in , chloro/fluoro in the target) are prevalent in bioactive analogues, suggesting a role in target binding or stability.

Key Observations :

  • HATU is widely used for carboxamide bond formation in similar compounds, suggesting its applicability for the target’s synthesis .
  • Low yields (e.g., 42% in ) highlight challenges in constructing multi-heterocyclic systems, likely due to steric hindrance or side reactions.

Analytical and Computational Characterization

Table 3: Analytical Data Comparison

Compound NMR Shifts (δ, ppm) LCMS (Observed [M+H]+) Computational Tools
Target Compound Not reported Not reported SHELXL (hypothesized for crystallography), Multiwfn (wavefunction analysis)
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide 1H NMR: δ=13.44 (amide NH), 8.23–8.28 (thiophene protons) 430.0 Not reported
5-Methyl-3-(5-MethylThiophen-2-yl)Isoxazole-4-Carboxylic Acid 1H NMR: δ=2.45 (CH3), 6.85 (thiophene protons) Not reported SHELX-76 (crystallography)

Key Observations :

  • NMR chemical shifts for amide NH (~δ=13.44) and aromatic protons (~δ=8.23–8.28) in align with typical values for thiophene carboxamides, suggesting comparable electronic environments in the target compound.
  • Molecular networking () could cluster the target with triazole-thiophene derivatives based on LCMS/MS fragmentation patterns (cosine score >0.8).

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